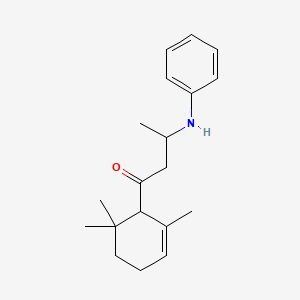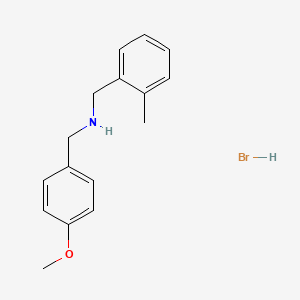
2-(4-Chlorobenzyl)-4-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorobenzyl)-4-methoxyquinazoline” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that the supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of similar compounds involves reactions with various bases and solvents . For instance, the reaction of Co (NCS)2 with 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds . Another method involves the N-benzylation of isatoic anhydride in the presence of sodium hydride base .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . For example, the compound 4- (2-chlorobenzyl)-1- (5-fluoro-2-hydroxy-3- ( (4-methylpiperidin -1-yl)methyl)phenyl)- [1,2,4]triazolo [4,3- a ]quinazolin-5 (4 H )-one was synthesized, and its structure was characterized by 1 H NMR, 13 C NMR, MS and FT-IR spectra .
Chemical Reactions Analysis
The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in micellar media by Cr (VI) has been studied . The reaction involves the formation of a neutral ester, which then accepts an H+ ion to form the protonated ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 2-Chlorobenzyl chloride and 4-Chlorobenzyl alcohol have been documented . For instance, 2-Chlorobenzyl chloride is considered hazardous and can cause severe skin burns and eye damage . On the other hand, 4-Chlorobenzyl alcohol is not considered hazardous .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been reported to exhibit antiseptic properties, suggesting they may target bacteria and viruses associated with mouth and throat infections .
Mode of Action
It’s worth noting that benzylic halides, which share a similar structure, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially provide some insight into the interaction of 2-(4-Chlorobenzyl)-4-methoxyquinazoline with its targets.
Biochemical Pathways
Compounds with similar structures have been implicated in various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
A study on a similar compound, psi-697, has reported its in vitro activity, pharmacokinetic properties, and anti-inflammatory and antithrombotic efficacy . This might provide some insight into the potential pharmacokinetic properties of this compound.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-16-13-4-2-3-5-14(13)18-15(19-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDKWINYUACPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2789232.png)

![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)
![Methyl 3-{[(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2789237.png)

![Thieno[3,2-b]thiophene-5-sulfonyl chloride](/img/structure/B2789239.png)



![6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789246.png)
![2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789248.png)

![(Z)-methyl 2-(4-hydroxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2789252.png)
![2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one](/img/structure/B2789253.png)
